

Application Note and Protocol: Oxidation of Nona-1,5-dien-4-ol

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Compound of Interest

Compound Name: Nona-1,5-dien-4-OL

Cat. No.: B14505639

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Abstract

This document provides a detailed protocol for the oxidation of the secondary allylic alcohol, **nona-1,5-dien-4-ol**, to its corresponding ketone, nona-1,5-dien-4-one. The primary recommended method is the Dess-Martin Periodinane (DMP) oxidation, which is known for its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups such as alkenes.[1][2] An alternative protocol using the Swern oxidation is also presented, offering another reliable method with broad functional group compatibility.[3] These protocols are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the two double bonds in **nona-1,5-dien-4-ol**, the choice of oxidant is critical to avoid unwanted side reactions like isomerization or oxidation of the alkenes. **Nona-1,5-dien-4-ol** is a secondary allylic alcohol, and its successful oxidation requires a reagent that is both mild and highly selective.

This application note details two robust protocols for this conversion:

- Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent that operates under neutral pH and at room temperature, making it ideal for sensitive

substrates.[1][4] It is known for high yields, short reaction times, and simplified workup procedures.[1]

- Swern Oxidation: This classic method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3] It is renowned for its mildness and wide tolerance of various functional groups.[3]

Both methods are designed to selectively oxidize the alcohol without affecting the diene moiety of the molecule.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its operational simplicity, neutral conditions, and high yield.

Materials and Reagents

- **Nona-1,5-dien-4-ol** ($C_9H_{16}O$, M.W. 140.22 g/mol)
- Dess-Martin Periodinane (DMP) ($C_{13}H_{13}IO_8$, M.W. 424.14 g/mol) [1]
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Sodium thiosulfate ($Na_2S_2O_3$)
- Deionized water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply with manifold
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Experimental Procedure

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add **nona-1,5-dien-4-ol** (1.0 eq).
- **Solvent Addition:** Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).
- **Reagent Addition:** To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically complete within 0.5 to 2 hours.^[2]
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, dilute the reaction mixture with an equal volume of dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by deionized water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude nona-1,5-dien-4-one can be purified by flash column chromatography on silica gel if necessary.

Safety Precautions

- Dess-Martin Periodinane is potentially explosive upon impact or heating above 130°C and should be handled with care.[5]
- Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Alternative Protocol: Swern Oxidation

This protocol is a reliable alternative, particularly for larger-scale reactions where the cost of DMP may be a concern.

Materials and Reagents

- **Nona-1,5-dien-4-ol**
- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (Et₃N), anhydrous
- Dichloromethane (CH₂Cl₂), anhydrous
- Dry ice/acetone bath

Experimental Procedure

- **Activator Preparation:** In a three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
- **DMSO Addition:** Slowly add anhydrous DMSO (2.2 eq) to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.[6]
- **Alcohol Addition:** Add a solution of **nona-1,5-dien-4-ol** (1.0 eq) in a small amount of anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above

-65 °C. Stir for 30 minutes.

- **Base Addition:** Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir for an additional 30 minutes at -78 °C.[3]
- **Warming and Quenching:** Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding deionized water.
- **Extraction and Workup:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography.

Safety Precautions

- The Swern oxidation generates carbon monoxide, a highly toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[3] This reaction must be performed in a well-ventilated fume hood.
- Oxalyl chloride is corrosive and toxic. Handle with extreme care.
- The reaction is exothermic and must be maintained at low temperatures to avoid side reactions.

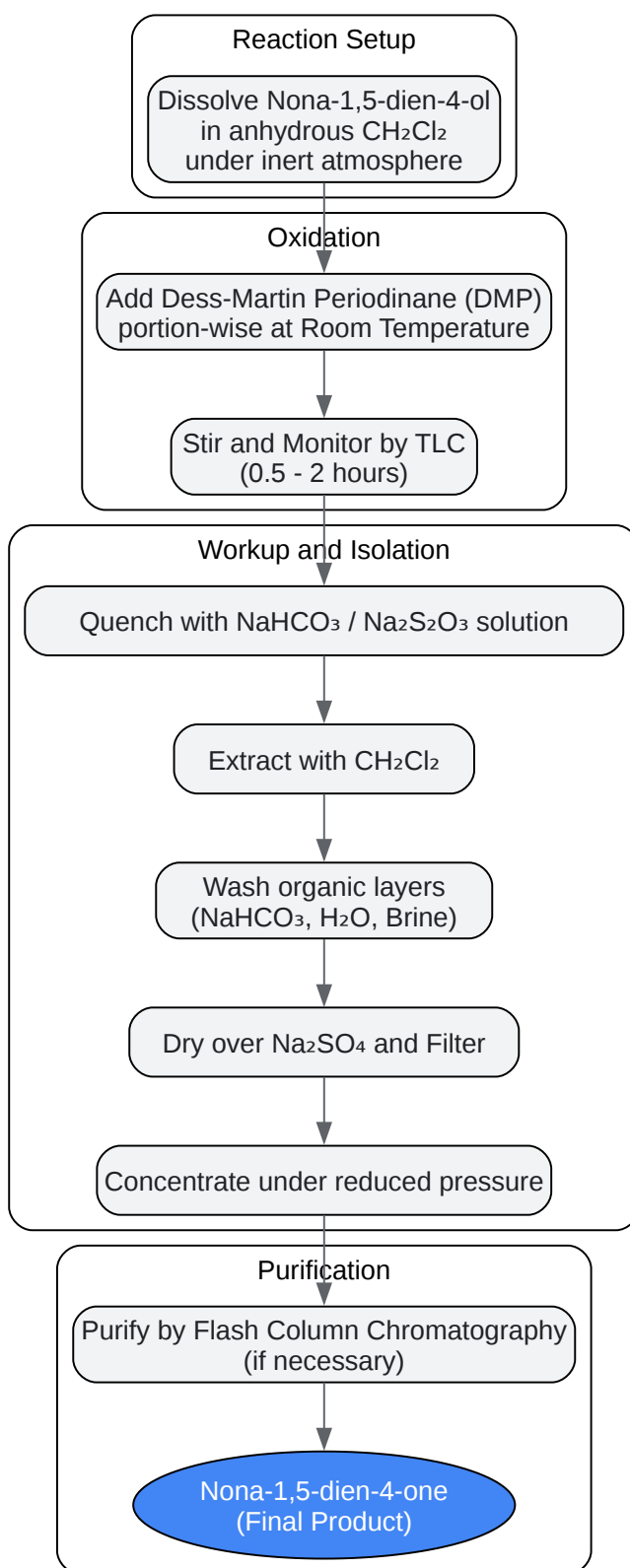
Data Presentation

The following table summarizes typical reaction conditions and yields for the oxidation of secondary allylic alcohols using various common methods, providing a basis for comparison.

Oxidation Method	Oxidizing Agent	Typical Solvent	Temperature	Typical Yield	Reference
Dess-Martin Oxidation	Dess-Martin Periodinane (DMP)	Dichloromethane (CH ₂ Cl ₂)	Room Temp.	>90%	[1] [2]
Swern Oxidation	DMSO, (COCl) ₂	Dichloromethane (CH ₂ Cl ₂)	-78 °C to RT	85-95%	[3] [7]
PCC Oxidation	Pyridinium Chlorochromate (PCC)	Dichloromethane (CH ₂ Cl ₂)	Room Temp.	80-90%	[8] [9]
Jones Oxidation	CrO ₃ , H ₂ SO ₄	Acetone	0 °C to RT	~85%	[10] [11]
Manganese Dioxide	Activated MnO ₂	Dichloromethane or Hexane	Room Temp.	Variable	[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Dess-Martin Periodinane oxidation of **nona-1,5-dien-4-ol**.



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Caption: Workflow for the oxidation of **Nona-1,5-dien-4-ol** via the Dess-Martin Periodinane method.

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